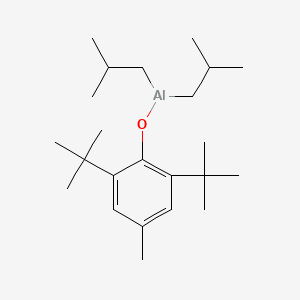
Diisobutylaluminum butylated oxytoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutylaluminum butylated oxytoluene is an organoaluminum compound with the molecular formula C31H49AlO2. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diisobutylaluminum butylated oxytoluene typically involves the reaction of diisobutylaluminum hydride with 2,6-di-tert-butyl-4-methylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Diisobutylaluminum butylated oxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted organoaluminum compounds .
Wissenschaftliche Forschungsanwendungen
Diisobutylaluminum butylated oxytoluene has several scientific research applications:
Wirkmechanismus
The mechanism by which Diisobutylaluminum butylated oxytoluene exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide): Similar in structure but with different alkyl groups.
Di-tert-butylaluminum phenoxide: Lacks the isobutyl groups, leading to different reactivity and applications.
Uniqueness
Diisobutylaluminum butylated oxytoluene is unique due to its specific combination of isobutyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C23H41AlO |
|---|---|
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
(2,6-ditert-butyl-4-methylphenoxy)-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C15H24O.2C4H9.Al/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;2*1-4(2)3;/h8-9,16H,1-7H3;2*4H,1H2,2-3H3;/q;;;+1/p-1 |
InChI-Schlüssel |
MIPAPDLHDVYRRT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Al](CC(C)C)CC(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















